2-(Piperidin-1-yl)pyrimidin-4-amine
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Overview
Description
2-(Piperidin-1-yl)pyrimidin-4-amine is a heterocyclic organic compound that features a pyrimidine ring substituted with a piperidine group at the 1-position and an amino group at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)pyrimidin-4-amine typically involves the reaction of 2-chloro-4-aminopyrimidine with piperidine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:
2-chloro-4-aminopyrimidine+piperidine→this compound
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The amino group at the 4-position can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield N-alkyl or N-acyl derivatives, while oxidation can produce N-oxides .
Scientific Research Applications
2-(Piperidin-1-yl)pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research as a kinase inhibitor.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-yl)pyrimidin-4-amine often involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, it can inhibit their activity, thereby modulating various cellular signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also kinase inhibitors but differ in their structural features and selectivity profiles.
2,6-Diamino-4-(piperidin-1-yl)pyrimidine 1-oxide: Another related compound with similar biological activities but distinct chemical properties.
Uniqueness
2-(Piperidin-1-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as a versatile building block in organic synthesis and its potential as a therapeutic agent make it a valuable compound in various fields of research .
Properties
Molecular Formula |
C9H14N4 |
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Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-piperidin-1-ylpyrimidin-4-amine |
InChI |
InChI=1S/C9H14N4/c10-8-4-5-11-9(12-8)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2,(H2,10,11,12) |
InChI Key |
QMJKLRYXIRRZIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=N2)N |
Origin of Product |
United States |
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